molecular formula C20H17FO3S B130233 (R)-Sulindac CAS No. 190967-68-1

(R)-Sulindac

Número de catálogo: B130233
Número CAS: 190967-68-1
Peso molecular: 356.4 g/mol
Clave InChI: MLKXDPUZXIRXEP-LQVWSKNFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

®-Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that is used to reduce inflammation and pain. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer, (S)-Sulindac. The ®-enantiomer is known for its therapeutic effects, particularly in the treatment of conditions such as arthritis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-Sulindac typically involves the resolution of racemic Sulindac or the use of chiral catalysts to selectively produce the ®-enantiomer. One common method is the asymmetric synthesis using chiral auxiliaries or catalysts that favor the formation of the ®-enantiomer.

Industrial Production Methods: Industrial production of ®-Sulindac often involves large-scale resolution techniques or the use of enantioselective synthesis methods. These processes are optimized for high yield and purity, ensuring that the ®-enantiomer is produced efficiently and cost-effectively.

Análisis De Reacciones Químicas

Types of Reactions: ®-Sulindac undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfone or sulfoxide derivatives.

    Reduction: Reduction of the sulfoxide group to a sulfide.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles or electrophiles depending on the desired substitution.

Major Products:

    Oxidation: Sulindac sulfone and sulindac sulfoxide.

    Reduction: Sulindac sulfide.

    Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Cancer Chemoprevention

(R)-Sulindac has been extensively studied for its chemopreventive effects, particularly in colorectal cancer. Its mechanism of action involves the inhibition of the Wnt/β-catenin signaling pathway, which is crucial in the development of colorectal tumors.

Key Findings:

  • Colorectal Polyps Reduction : Clinical trials have shown that this compound significantly reduces the number and size of colorectal polyps in patients with familial adenomatous polyposis (FAP). A study reported a 69% reduction in polyp burden when combined with erlotinib, highlighting its effectiveness as a chemopreventive agent .
  • Mechanism of Action : this compound inhibits β-catenin accumulation and TCF-mediated transcription, thereby suppressing tumorigenic pathways in colorectal cancer cell lines .

Case Studies:

  • A randomized controlled trial involving 82 patients demonstrated that treatment with this compound led to a median decrease of 27 polyps compared to a 2-polyp decrease in the placebo group .

Immunotherapy Enhancement

Recent studies have explored the potential of this compound as an adjunct to immunotherapy, particularly in triple-negative breast cancer (TNBC).

Key Findings:

  • Anti-Tumor Activity : The active metabolite sulindac sulfide has shown significant anti-tumor activity in TNBC models. It inhibits Notch1 cleavage without affecting T-cell function, making it a promising candidate for combination therapy with immune checkpoint inhibitors .

Research Insights:

  • In vivo studies demonstrated that sulindac sulfide could enhance the efficacy of PD-1 blockade therapy, indicating its potential to improve outcomes in immunotherapy settings .

Neuroprotective Effects

Emerging research indicates that this compound may have neuroprotective properties, particularly through mechanisms involving autophagy and apoptosis.

Key Findings:

  • GABAergic Neuron Protection : Studies have shown that this compound induces autophagic apoptosis in GABAergic neurons by binding to RXRα, suggesting a potential therapeutic role in neurodegenerative diseases .

Mechanistic Insights:

  • The compound has been observed to cause mitochondrial dysfunction and autophagic cell death in neuronal cells, indicating its dual role as a pro-apoptotic agent while also promoting autophagy .

Analgesic and Anti-inflammatory Applications

This compound continues to be used for its traditional applications in managing pain and inflammation associated with various musculoskeletal disorders.

Clinical Use Cases:

  • Commonly prescribed for conditions like osteoarthritis, rheumatoid arthritis, and acute gouty arthritis, this compound has demonstrated effective analgesic properties at dosages ranging from 100-400 mg daily .

Summary Table of Applications

Application AreaKey FindingsReferences
Cancer Chemoprevention69% reduction in colorectal polyps with erlotinib
Immunotherapy EnhancementEnhances PD-1 blockade efficacy in TNBC
NeuroprotectionInduces autophagic apoptosis in GABAergic neurons
Analgesic/Anti-inflammatoryEffective for arthritis and acute pain management

Mecanismo De Acción

®-Sulindac exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, ®-Sulindac reduces the production of inflammatory mediators, thereby alleviating pain and inflammation. Additionally, ®-Sulindac has been shown to modulate other molecular targets and pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

    (S)-Sulindac: The enantiomer of ®-Sulindac, with different pharmacological properties.

    Indomethacin: Another NSAID with similar anti-inflammatory effects.

    Diclofenac: A widely used NSAID with a different chemical structure but similar therapeutic uses.

Uniqueness: ®-Sulindac is unique due to its specific chiral configuration, which imparts distinct pharmacological properties compared to its enantiomer and other NSAIDs. Its ability to selectively inhibit COX enzymes and modulate additional molecular targets makes it a valuable compound in both research and therapeutic contexts.

Actividad Biológica

(R)-Sulindac is a nonsteroidal anti-inflammatory drug (NSAID) that has garnered attention not only for its analgesic and anti-inflammatory properties but also for its potential anticancer activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical implications, and relevant research findings.

Overview of Sulindac

Sulindac exists as a racemic mixture of two epimers: this compound and (S)-sulindac. The biological activities of these epimers can differ significantly due to their distinct metabolic pathways and interactions with biological targets. While both forms exhibit anti-inflammatory effects, recent studies have highlighted the unique properties of this compound in cancer therapy and cellular protection against oxidative stress.

1. Inhibition of Cyclooxygenases (COX)

Sulindac exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase enzymes, COX-1 and COX-2. The IC50 values for this compound against COX-1 and COX-2 are approximately 115 nM and 140 nM, respectively . This inhibition reduces the synthesis of prostaglandins, mediators of inflammation and pain.

2. Induction of Apoptosis in Cancer Cells

This compound has been shown to sensitize cancer cells to oxidative stress, leading to increased production of reactive oxygen species (ROS) and subsequent apoptosis. Studies indicate that this compound can selectively induce apoptosis in lung cancer cells while protecting normal lung cells from oxidative damage . This selective action is attributed to its ability to modulate mitochondrial function and enhance the activity of methionine sulfoxide reductase enzymes, which play a role in cellular defense against oxidative stress .

3. Autophagy-Mediated Cell Death

Recent research has demonstrated that this compound may trigger autophagic processes in GABAergic neurons, leading to autophagy-mediated apoptosis. This mechanism involves binding to retinoid X receptor alpha (RXRα) and promoting autophagy through Bcl-2 pathways . Electron microscopy studies revealed structural changes in mitochondria and increased autophagic activity following treatment with this compound.

1. Colorectal Polyp Regression

Clinical trials have established the efficacy of sulindac in reducing colorectal polyps, particularly in patients with familial adenomatous polyposis (FAP). In a randomized controlled trial, patients treated with sulindac at a dose of 300 mg/day showed a significant reduction in polyp number and size compared to placebo . Notably, when treatment was halted, polyps reappeared, underscoring the need for continuous therapy.

StudyTreatmentDurationResults
Labayle et al., 1991Sulindac 300 mg/day8 monthsPolyps regressed in 6 patients; significant difference from placebo (p < 0.01)
Giardiello et al., 1993Sulindac 300 mg/day9 monthsMean number of polyps decreased by 44% (p = 0.014)
Nugent et al., 1993Sulindac 400 mg/day6 monthsSignificant reduction in small duodenal polyps

2. Combination Therapy

In combination therapy studies, sulindac has shown promising results when used with other agents like difluoromethylornithine. One study reported an 80% decrease in polyp recurrence and a 90% reduction in adenocarcinoma appearance compared to controls .

Safety Profile

While generally well-tolerated, sulindac can cause gastrointestinal side effects similar to other NSAIDs. Monitoring liver function is also advisable due to reports of hepatic injury associated with NSAID use .

Propiedades

IUPAC Name

2-[(3Z)-6-fluoro-2-methyl-3-[[4-[(R)-methylsulfinyl]phenyl]methylidene]inden-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKXDPUZXIRXEP-LQVWSKNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)[S@](=O)C)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190967-68-1
Record name Sulindac, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190967681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SULINDAC, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LZ36959EV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Sulindac
Reactant of Route 2
(R)-Sulindac
Reactant of Route 3
Reactant of Route 3
(R)-Sulindac
Reactant of Route 4
(R)-Sulindac
Reactant of Route 5
(R)-Sulindac
Reactant of Route 6
Reactant of Route 6
(R)-Sulindac
Customer
Q & A

Q1: How does the stereochemistry of Sulindac impact its separation and analysis?

A: Sulindac, with its chiral sulfoxide moiety, requires chiral separation techniques for accurate analysis of its enantiomers. [] The research successfully achieved chromatographic resolution of (R)-Sulindac and (S)-Sulindac using an amylose tris (3,5-dimethylphenylcarbamate) chiral stationary phase. [] This method, coupled with techniques like optical rotation, circular dichroism, and NMR spectroscopy in the presence of chiral shift reagents, allows for the identification and quantification of each enantiomer in biological samples. [] This separation is crucial for understanding the distinct pharmacological activities and metabolic pathways of each enantiomer.

Q2: Can this compound and (S)-Sulindac differentially affect normal and cancer cells under oxidative stress?

A: Research suggests that both this compound and (S)-Sulindac exhibit intriguing effects on cells under oxidative stress. [] Remarkably, both epimers have shown the potential to protect normal lung cells against oxidative damage. [] Conversely, when lung cancer cells are exposed to oxidative stress, both (R)- and (S)-Sulindac can enhance cell death. [] This finding suggests a potential avenue for developing targeted therapies where these compounds selectively protect healthy cells while promoting the death of cancerous ones.

Q3: What is the significance of studying the individual enantiomers of Sulindac?

A: Sulindac, as a racemic mixture of (R)- and (S)-enantiomers, necessitates individual study due to potential differences in their pharmacological and toxicological profiles. [] Since enzymes and receptors within the body are chiral entities, they can interact differently with each enantiomer, leading to varying biological responses. [] Investigating individual enantiomers like this compound provides a more comprehensive understanding of its specific metabolism, efficacy, and safety, potentially paving the way for the development of safer and more effective therapies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.